molecular formula C23H32N6O2 B135953 N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine CAS No. 862370-79-4

N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine

Cat. No.: B135953
CAS No.: 862370-79-4
M. Wt: 424.5 g/mol
InChI Key: NVRJYYIGIPJQMX-UHFFFAOYSA-N
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Description

Used in the preparation of naphthyridinamines and related ureas as a selective FGFR1 and

Scientific Research Applications

Antitumor Activity

Pyrido[2,3-d]pyrimidine derivatives have shown significant antitumor activity. The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines, like BW301U, demonstrates potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against specific carcinomas in rats (Grivsky et al., 1980). Such findings underscore the potential for these compounds in cancer treatment research.

Antibacterial Agents

Novel pyrido[2,3-d]pyrimidines have been synthesized and evaluated for their antibacterial activity. For instance, compounds have been developed with significant activity against both Gram-positive and Gram-negative bacteria, although they showed variable effectiveness against specific strains (Kanth et al., 2006). This suggests the potential for tailored antibiotic development using pyrido[2,3-d]pyrimidine scaffolds.

Polymer Synthesis

Pyrido[2,3-d]pyrimidine derivatives have also contributed to the field of polymer science. For example, polyimides derived from 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine demonstrate high thermal stability, good solubility in polar solvents, and excellent hydrophobic properties (Liu et al., 2019). These characteristics make such polymers suitable for various industrial applications requiring materials with specific physical properties.

Properties

IUPAC Name

2-N-[4-(diethylamino)butyl]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O2/c1-5-29(6-2)10-8-7-9-25-23-26-15-17-13-20(21(24)27-22(17)28-23)16-11-18(30-3)14-19(12-16)31-4/h11-15H,5-10H2,1-4H3,(H3,24,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRJYYIGIPJQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=CC(=CC(=C3)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464950
Record name AGN-PC-008HZA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862370-79-4
Record name AGN-PC-008HZA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine

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